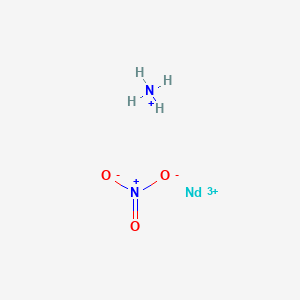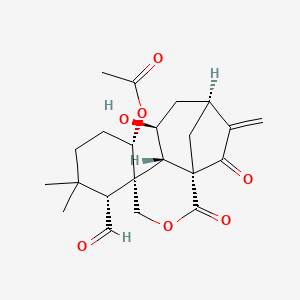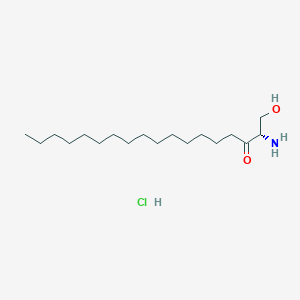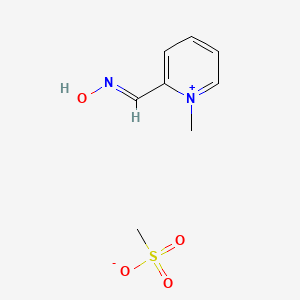
Azanium;neodymium(3+);nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;neodymium(3+);nitrate is an inorganic compound with the chemical formula Nd(NO₃)₃. It is typically encountered as the hexahydrate, Nd(NO₃)₃·6H₂O, which is more accurately formulated as [Nd(NO₃)₃(H₂O)₄]·2H₂O to reflect its crystal structure . This compound is known for its vibrant pink/violet appearance and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Azanium;neodymium(3+);nitrate can be synthesized by dissolving neodymium(III) oxide (Nd₂O₃) in nitric acid (HNO₃). The reaction is as follows: [ \text{Nd}_2\text{O}_3 + 6\text{HNO}_3 \rightarrow 2\text{Nd(NO}_3\text{)}_3 + 3\text{H}_2\text{O} ]
The resulting solution is then evaporated to yield hydrated neodymium(III) nitrate, with the hexahydrate form being the most common .
Industrial Production Methods
In industrial settings, neodymium nitrate is produced through a similar process, but on a larger scale. The neodymium oxide is reacted with nitric acid in large reactors, and the resulting solution is concentrated and crystallized to obtain the hexahydrate form. This method ensures high purity and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
Azanium;neodymium(3+);nitrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form neodymium oxynitrate (NdONO₃) at elevated temperatures.
Reduction: It can be reduced to neodymium(III) hydroxide (Nd(OH)₃) when reacted with ammonia water.
Substitution: It can react with other anions to form different neodymium salts, such as neodymium acetate (Nd(CH₃COO)₃) when reacted with acetic acid.
Common Reagents and Conditions
Ammonia Water: Used to reduce neodymium nitrate to neodymium hydroxide.
Acetic Acid: Used to substitute nitrate ions with acetate ions.
Elevated Temperatures: Required for oxidation reactions.
Major Products
Neodymium Oxynitrate (NdONO₃): Formed through oxidation.
Neodymium Hydroxide (Nd(OH)₃): Formed through reduction.
Neodymium Acetate (Nd(CH₃COO)₃): Formed through substitution.
Scientific Research Applications
Azanium;neodymium(3+);nitrate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which azanium;neodymium(3+);nitrate exerts its effects depends on its application:
Catalysis: Acts as a Lewis acid, facilitating various chemical reactions by accepting electron pairs from reactants.
Medical Imaging: Enhances contrast in imaging techniques by interacting with biological tissues and altering their magnetic properties.
Cancer Treatment: Induces cytotoxic effects in cancer cells through the generation of reactive oxygen species and disruption of cellular processes.
Comparison with Similar Compounds
Azanium;neodymium(3+);nitrate can be compared with other neodymium compounds:
Neodymium(III) Chloride (NdCl₃): Similar in its +3 oxidation state but differs in its anion and solubility properties.
Neodymium(III) Sulfate (Nd₂(SO₄)₃): Also exhibits the +3 oxidation state but has different solubility and reactivity characteristics.
Neodymium(III) Acetate (Nd(CH₃COO)₃): Formed through substitution reactions with acetic acid and used in different applications.
These compounds share the common feature of neodymium in the +3 oxidation state but differ in their anions, solubility, and specific applications, highlighting the versatility and uniqueness of this compound.
Properties
CAS No. |
15653-40-4 |
|---|---|
Molecular Formula |
H8N7NdO15 |
Molecular Weight |
490.34142 |
Synonyms |
diammonium neodymium pentanitrate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














